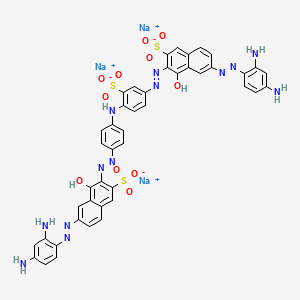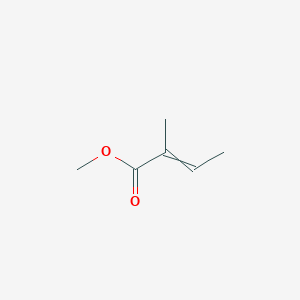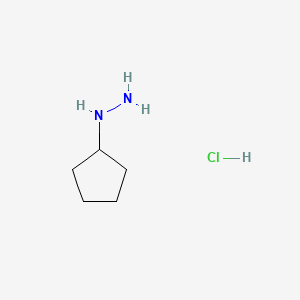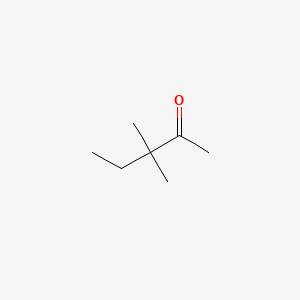
Oleaside A
Overview
Description
Oleaside A is a steroid glycoside compound isolated from the plant Nerium oleander, which belongs to the Apocynaceae family . It is known for its unique molecular structure and potential biological activities. The molecular formula of this compound is C30H44O7, and it has a molecular weight of 516.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oleaside A involves several steps, starting from the extraction of the compound from Nerium oleander. The process typically includes the use of solvents such as methanol (MeOH) for extraction and purification . The compound is then isolated and characterized using various spectroscopic techniques.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves large-scale extraction from plant material, followed by purification using chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Oleaside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Oleaside A has a wide range of scientific research applications due to its biological activities. It has been studied for its potential anti-tumor, anti-inflammatory, and cardioprotective effects . In chemistry, it serves as a model compound for studying steroid glycosides and their interactions with biological systems. In biology and medicine, this compound is investigated for its potential therapeutic applications, including its role in inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1) induced by interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α) .
Mechanism of Action
The mechanism of action of Oleaside A involves its interaction with specific molecular targets and pathways. It inhibits the induction of ICAM-1 by IL-1α and TNF-α, which are key mediators of inflammation . This inhibition is achieved through the modulation of signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By blocking these pathways, this compound exerts its anti-inflammatory and anti-tumor effects.
Comparison with Similar Compounds
Oleaside A is structurally similar to other steroid glycosides, such as oleandrin, neritaloside, and uzarigenin digitaloside . it is unique in its specific biological activities and molecular interactions. Unlike some of its analogs, this compound has shown a distinct ability to inhibit ICAM-1 induction, making it a valuable compound for research in inflammation and cancer .
List of Similar Compounds:- Oleandrin
- Neritaloside
- Uzarigenin digitaloside
- Stauntosaponin A
- Sarmentocymarin
- Cryptanoside A
Properties
IUPAC Name |
3-[6-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVWAJDFYYBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989846 | |
| Record name | 10,12b-Dimethyl-13-oxo-9-(5-oxo-2,5-dihydrofuran-3-yl)tetradecahydro-1H-6a,10-methanocycloocta[a]naphthalen-3-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00989846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69686-84-6 | |
| Record name | OLEASIDE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10,12b-Dimethyl-13-oxo-9-(5-oxo-2,5-dihydrofuran-3-yl)tetradecahydro-1H-6a,10-methanocycloocta[a]naphthalen-3-yl 2,6-dideoxy-3-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00989846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,2-Dihydrocyclobuta[a]naphthalene](/img/structure/B1585291.png)

